molecular formula C20H15N3O4 B2521044 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 891111-17-4

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2521044
CAS No.: 891111-17-4
M. Wt: 361.357
InChI Key: CNTMQUAUJXNYJY-UHFFFAOYSA-N
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Description

The compound N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide features a hybrid scaffold combining a 1,3,4-oxadiazole ring substituted with a 2,4-dimethylphenyl group and a coumarin (2-oxo-2H-chromene) moiety linked via a carboxamide bridge. This structural framework is pharmacologically significant, as oxadiazoles are known for their electron-withdrawing properties and metabolic stability, while coumarins exhibit diverse biological activities, including antimicrobial and anticancer effects .

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-11-7-8-14(12(2)9-11)18-22-23-20(27-18)21-17(24)15-10-13-5-3-4-6-16(13)26-19(15)25/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTMQUAUJXNYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Two Moieties: The final step involves coupling the chromene core with the oxadiazole ring, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide. For instance, derivatives of oxadiazole compounds have shown significant activity against various cancer cell lines. A study demonstrated that modified oxadiazole derivatives exhibited IC50 values as low as 0.003 µM against certain cancer cell lines, indicating strong anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that oxadiazole derivatives can inhibit the growth of bacterial and fungal pathogens, making them suitable candidates for developing new antimicrobial agents . The mechanism often involves disrupting cellular processes critical for microbial survival.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Fluorescent Materials

The unique structure of this compound allows it to be utilized in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and sensors . Research has focused on synthesizing polymeric materials incorporating this compound to enhance their optical properties.

Conductive Polymers

This compound can also be used in creating conductive polymers. These materials are essential in electronic applications where conductivity is required without compromising flexibility and mechanical properties .

Pesticide Development

The compound serves as a precursor for synthesizing novel pesticides and herbicides. Its structural features allow it to interact with biological systems in pests effectively. Research has indicated that oxadiazole derivatives can provide protection against various agricultural pests while being less harmful to non-target organisms .

Study on Antitumor Activity

A notable study evaluated the antitumor activity of several oxadiazole derivatives against human cancer cell lines. The findings revealed that compounds similar to this compound exhibited potent cytotoxic effects with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Synthesis and Biological Evaluation

Another research effort focused on the synthesis of various oxadiazole derivatives followed by biological evaluation against different cancer cell lines. The study concluded that modifications at specific positions on the oxadiazole ring could enhance biological activity significantly .

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Oxadiazole vs. Thiadiazole/Triazole Derivatives
  • Methyl groups on the phenyl ring improve lipophilicity (clogP ~3.5 estimated) compared to unsubstituted analogs.
Coumarin vs. Non-Coumarin Moieties
  • Thiazole Derivatives : Compounds 7c–7f () replace coumarin with a thiazole ring, reducing planarity and hydrogen-bonding capacity. Their lower melting points (134–178°C vs. >270°C for coumarin derivatives) suggest weaker intermolecular interactions .
  • Quinazolinone Hybrids (): Feature fused quinazolinone-oxadiazole systems, which may enhance kinase inhibition but reduce solubility due to increased molecular rigidity.

Substituent Effects

Aromatic Ring Modifications
  • 4-Methylphenyl/4-Methoxyphenyl (): Methoxy groups increase polarity (clogP ~3.0) and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .
  • 4-Chlorophenylsulfonyl (): Introduces a strong electron-withdrawing group, likely enhancing metabolic stability but increasing molecular weight (~450 g/mol vs. 385 g/mol for the target compound).
Sulfamoyl and Sulfanyl Linkers

Physicochemical and Spectral Properties

Compound (Reference) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound C₂₁H₁₇N₃O₄ 375.4 Not reported Expected IR: 1660–1670 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N). ¹H-NMR: δ6.8–8.2 (coumarin aromatics), δ2.3 (CH₃)
7e () C₁₇H₁₉N₅O₂S₂ 389.5 165–168 IR: 1675 cm⁻¹ (C=O), 3300 cm⁻¹ (NH). ¹H-NMR: δ2.3 (CH₃), δ3.8 (SCH₂)
13a () C₁₆H₁₅N₅O₃S 357.4 288 IR: 2214 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O). ¹H-NMR: δ2.3 (CH₃), δ7.2–7.9 (ArH)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-... () C₁₃H₉N₃O₃S 287.3 Not reported IR: 1670 cm⁻¹ (C=O), 3150 cm⁻¹ (NH). MS: m/z 287 (M⁺)

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an oxadiazole ring with a chromene moiety. The oxadiazole ring is known for its potential biological activities, while the chromene structure contributes to its pharmacological profile. The molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 298.30 g/mol.

Biological Activities

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis via p53 activation
HeLa (Cervical Cancer)7.5Cell cycle arrest at G0-G1 phase
A549 (Lung Cancer)6.0Disruption of DNA replication machinery

Flow cytometry analysis revealed that this compound effectively induces apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways .

2. Antimicrobial Activity

The oxadiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

The mechanism underlying this antimicrobial effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0-G1 phase, preventing further proliferation of cancer cells.
  • Antibacterial Mechanism : The exact mechanism remains under investigation but may involve interference with essential bacterial functions or structures.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead structure for developing novel anticancer and antimicrobial agents. For instance:

  • Study on Anticancer Activity : A study demonstrated that modifications in the substituents on the oxadiazole ring significantly influenced the cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups enhanced the activity against MCF-7 cells .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria, showing promising results that warrant further exploration into structure-activity relationships (SAR) for optimization .

Q & A

Basic: What are the critical steps in synthesizing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃).
  • Step 2: Coupling the oxadiazole moiety with 2-oxo-2H-chromene-3-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) .
  • Characterization: Intermediates are validated via ¹H/¹³C NMR (to confirm regiochemistry), IR spectroscopy (to track carbonyl and amide bond formation), and mass spectrometry (for molecular ion confirmation). Purity is assessed using HPLC with UV detection .

Advanced: How can researchers optimize solvent and temperature conditions to improve yield during the cyclization step of the oxadiazole ring?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation. Ethanol is often optimal for balancing cost and reactivity .
  • Temperature Control: Gradual heating (60–80°C) minimizes side reactions like hydrolysis. Real-time monitoring via TLC or HPLC helps identify optimal reaction duration .
  • Catalyst Use: Catalytic amounts of pyridine or triethylamine can enhance cyclization efficiency .

Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of the final compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.5–8.5 ppm), oxadiazole carbons (δ 150–160 ppm), and chromene carbonyl (δ 160–170 ppm) .
  • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) ensures accurate molecular weight matching (±2 ppm error) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2) or microbial enzymes?

Methodological Answer:

  • Molecular Docking: Use software (AutoDock Vina, Schrödinger) to simulate binding affinities. The oxadiazole and chromene groups often show strong interactions with catalytic pockets via hydrogen bonding and π-π stacking .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess complex stability. Pay attention to RMSD values (<2 Å indicates stable binding) .
  • QSAR Studies: Correlate substituent effects (e.g., 2,4-dimethylphenyl) with activity trends using descriptors like logP and polar surface area .

Advanced: How should researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across studies?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to reduce variability .
  • Validate Purity: Ensure >95% purity via HPLC and eliminate solvent residues (e.g., DMSO) that may interfere with assays .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., thiadiazole or coumarin derivatives) to identify substituent-dependent trends .

Basic: What are the key structural features of this compound that contribute to its biological activity?

Methodological Answer:

  • Oxadiazole Ring: Enhances electron-deficient character, promoting interactions with enzyme active sites .
  • Chromene Core: The conjugated system allows for intercalation with DNA or inhibition of topoisomerases .
  • 2,4-Dimethylphenyl Group: Hydrophobic substituents improve membrane permeability and target selectivity .

Advanced: What strategies can mitigate degradation of the chromene carbonyl group during long-term stability studies?

Methodological Answer:

  • pH Control: Store the compound in neutral buffers (pH 6.5–7.5) to prevent hydrolysis .
  • Lyophilization: Freeze-drying in inert atmospheres (N₂) reduces oxidative degradation .
  • Excipient Screening: Use cyclodextrins or PEG-based matrices to stabilize the carbonyl group in formulations .

Advanced: How can researchers validate the compound’s mechanism of action when initial in vitro data conflicts with in vivo results?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability and metabolite formation using LC-MS/MS. Low absorption may explain reduced in vivo efficacy .
  • Target Engagement Assays: Use CRISPR-modified cell lines to confirm target specificity (e.g., COX-2 knockout models) .
  • Pathway Analysis: Transcriptomic profiling (RNA-seq) can identify off-target effects or compensatory pathways .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Solvent Choice: Dissolve in DMSO for biological assays (<0.1% v/v to avoid cytotoxicity) .

Advanced: How can isotopic labeling (e.g., ¹⁴C or ²H) be applied to track metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogues: Introduce ¹⁴C at the methyl group of the 2,4-dimethylphenyl moiety via Suzuki-Miyaura coupling with labeled precursors .
  • Metabolite Identification: Use LC-MS with isotope tracing to detect labeled metabolites in urine or plasma samples .
  • Autoradiography: Map tissue distribution in rodent models to assess organ-specific accumulation .

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